

A Comprehensive Technical Guide to **tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	<i>tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate</i>
Compound Name:	
Cat. No.:	B061395

[Get Quote](#)

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic design of molecular building blocks is paramount. **tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate** has emerged as a highly valuable heterocyclic intermediate. Its structure is characterized by a pyridine core functionalized with two key reactive sites: a nucleophilic primary alcohol and a latent primary amine protected by a tert-butyloxycarbonyl (Boc) group. This bifunctional nature allows for sequential, controlled modifications, making it an ideal scaffold for constructing complex molecules.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides in-depth information on the compound's identity, physicochemical properties, a field-tested synthetic protocol, analytical characterization, key applications, and safety guidelines. The insights herein are designed to facilitate its effective use in the laboratory and accelerate discovery programs.

Chemical Identity and Properties

Nomenclature and Identifiers

A precise understanding of a compound's identity is the foundation of reproducible science.

- IUPAC Name: *tert-butyl N-[5-(hydroxymethyl)pyridin-2-yl]carbamate*.[\[1\]](#)

- Common Synonyms:
 - **tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate**[\[2\]](#)
 - 2-(Boc-amino)-5-pyridinemethanol[\[1\]](#)
 - 2-(tert-Butoxycarbonylamino)-5-(hydroxymethyl)pyridine[\[1\]](#)
 - N-Boc-5-(hydroxymethyl)-2-pyridineamine[\[1\]](#)
- CAS Registry Number: 169280-83-5[\[1\]](#)[\[2\]](#)

Physicochemical Properties

The physical and chemical properties of the compound are summarized in the table below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₆ N ₂ O ₃	[1] [2]
Molecular Weight	224.26 g/mol	
Physical Form	Solid	[2]
Boiling Point	332.8 ± 32.0 °C (Predicted)	[1]
Flash Point	155.1 °C	[1]
Density	1.209 g/cm ³ (Predicted)	[1]
pKa	12.35 ± 0.70 (Predicted)	[1]
Storage Temperature	Inert atmosphere, 2-8°C	[2]

Synthesis and Purification

Synthetic Strategy: Selective N-Boc Protection

The most direct and common synthesis route involves the chemoselective N-acylation of the starting material, (6-aminopyridin-3-yl)methanol. The 2-amino group of the pyridine ring is

significantly more nucleophilic than the primary alcohol, allowing for a targeted reaction with di-tert-butyl dicarbonate ((Boc)₂O).

Causality in Experimental Design:

- **Reagent Choice:** (Boc)₂O is the standard reagent for introducing the acid-labile Boc protecting group. It is stable, easy to handle, and its byproducts (tert-butanol and CO₂) are volatile and easily removed.
- **Base Selection:** A non-nucleophilic organic base like triethylamine (TEA) is employed. Its role is to scavenge the acidic proton generated during the carbamate formation, driving the reaction to completion without competing in the reaction itself.
- **Solvent Choice:** An inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is ideal. These solvents effectively dissolve the starting materials and do not participate in the reaction.

The overall synthetic workflow is illustrated below.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for Boc-protection.

Detailed Experimental Protocol

This protocol is a self-validating system; successful execution, confirmed by the analytical characterization described in Section 4.0, ensures the synthesis of the target compound with high purity.

Materials:

- (6-Aminopyridin-3-yl)methanol (1.0 equiv.)
- Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv.)
- Triethylamine (TEA) (1.5 equiv.)^[3]
- Dichloromethane (DCM), anhydrous (sufficient to make a 0.1 M solution)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution^[3]
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Ethyl acetate and Hexanes (for chromatography)

Procedure:

- Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (6-aminopyridin-3-yl)methanol (1.0 equiv.). Dissolve the amine in anhydrous dichloromethane (DCM).^[3]
- Addition of Base: Add triethylamine (1.5 equiv.) to the stirred solution.^[3]

- Addition of $(Boc)_2O$: Slowly add di-tert-butyl dicarbonate (1.2 equiv.) portion-wise to the solution at room temperature. A slight exotherm may be observed.
- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed. The product is typically more nonpolar than the starting material.
- Aqueous Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous $NaHCO_3$ solution and brine.^[3] This step removes excess reagents and the triethylammonium salt byproduct.
- Drying and Concentration: Dry the organic layer over anhydrous $MgSO_4$ or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.^[3]
- Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product and concentrate to yield **tert-butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate** as a solid.

Analytical Characterization

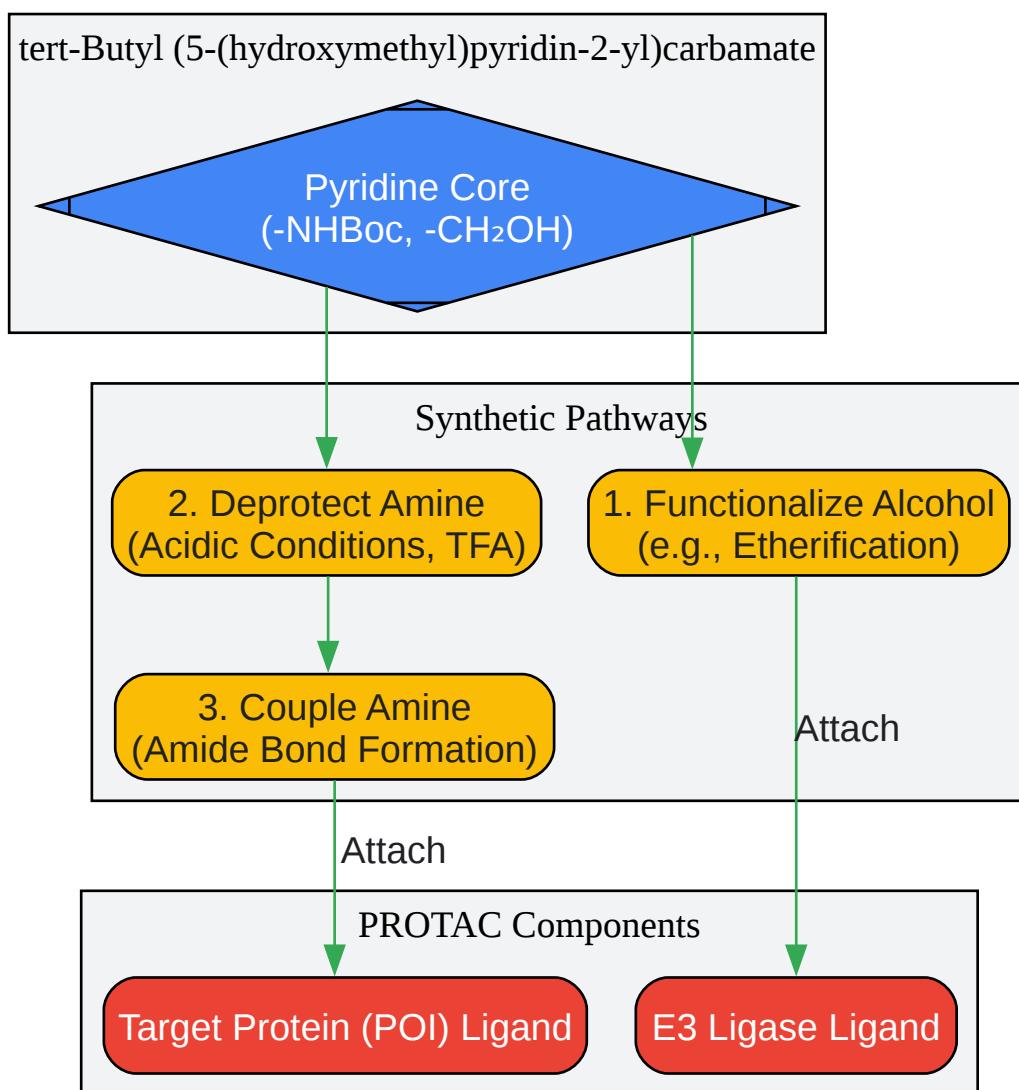
Confirmation of the product's identity and purity is essential. The following are the expected analytical signatures for the title compound.

- 1H NMR: The proton NMR spectrum is expected to show a characteristic large singlet at approximately 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. A singlet for the two protons of the hydroxymethyl (-CH₂OH) group should appear around 4.6 ppm. The three aromatic protons on the pyridine ring will appear as distinct multiplets in the 7.0-8.2 ppm region. A broad singlet corresponding to the N-H proton of the carbamate is also expected.
- ^{13}C NMR: The carbon spectrum will show a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The pyridine ring carbons and the carbonyl carbon of the carbamate will be observed further downfield.

- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak for the protonated molecular ion $[M+H]^+$ at m/z 225.12.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch (broad, $\sim 3300\text{ cm}^{-1}$), the N-H stretch of the carbamate ($\sim 3200\text{ cm}^{-1}$), C-H stretches ($\sim 2980\text{ cm}^{-1}$), and a strong C=O (carbamate) stretch around $1700\text{-}1720\text{ cm}^{-1}$.

Applications in Research and Drug Development

The unique bifunctional architecture of **tert-butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate** makes it a strategic building block, particularly in the synthesis of targeted therapeutics.


Linker Synthesis for PROTACs

The compound is widely recognized as a building block for Proteolysis Targeting Chimeras (PROTACs).^{[4][5][6][7]} PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.^[8] A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.^[8]

tert-butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate serves as an excellent starting point for linker synthesis.

- The hydroxymethyl group provides a handle for elongation or attachment to an E3 ligase ligand, often through etherification or esterification reactions.
- The Boc-protected amine can be deprotected under acidic conditions (e.g., using trifluoroacetic acid, TFA) to reveal a primary amine.^[9] This amine can then be coupled to the target protein ligand, typically via amide bond formation.

The orthogonal nature of these two functional groups—the alcohol's reactivity versus the acid-lability of the Boc group—is the key to its utility, allowing for controlled, stepwise construction of the PROTAC molecule.

[Click to download full resolution via product page](#)

Caption: Role as a versatile PROTAC building block.

Safety and Handling

Adherence to safety protocols is non-negotiable. The compound should be handled by trained personnel in a well-ventilated laboratory fume hood.

Hazard Class	GHS Statement	Precautionary Measures
Skin Irritation	H315: Causes skin irritation	P264: Wash hands thoroughly after handling. P280: Wear protective gloves.
Eye Irritation	H319: Causes serious eye irritation	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation	H335: May cause respiratory irritation	P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

(Data sourced from Sigma-Aldrich Safety Information)[2]

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation.[2]

Conclusion

tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate is more than a simple chemical; it is an enabling tool for advanced medicinal chemistry. Its well-defined structure, predictable reactivity, and dual functionality provide a reliable and versatile platform for synthesizing complex molecules, most notably as a key linker component in the rapidly advancing field of targeted protein degradation. This guide provides the foundational knowledge and practical protocols necessary for its successful application in discovery research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 2-(Boc-amino)-5-pyridinemethanol | 169280-83-5 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b061395#tert-butyl-5-hydroxymethyl-pyridin-2-yl-carbamate-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com